molecular formula C21H20FN5O3 B2383381 8-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-61-1

8-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2383381
M. Wt: 409.421
InChI Key: QIKAFZYDFUFUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C21H20FN5O3 and its molecular weight is 409.421. The purity is usually 95%.
BenchChem offers high-quality 8-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Therapeutic Potential

  • Heterocyclic Compound Synthesis : Research into heterocyclic compounds like imidazo[1,2,4]triazines focuses on synthesizing novel derivatives with potential therapeutic applications. The synthesis involves complex chemical reactions to create compounds with specific properties, aiming to explore their biological activities (Abu‐Hashem et al., 2020; Uysal & Koç, 2010).

  • Antitumor Activity : Certain heterocycles related to the chemical structure have shown antitumor activity. These studies focus on the development of compounds that can inhibit tumor growth or kill tumor cells through various mechanisms, offering insights into potential cancer treatments (Remers et al., 2015).

  • Antiviral and Antimicrobial Applications : Research has also explored the antiviral and antimicrobial properties of similar compounds. These studies aim to identify new treatments for infectious diseases by inhibiting the growth of viruses and bacteria (Hebishy et al., 2020; Bektaş et al., 2007).

Molecular Mechanisms and Bioactivity

  • Phosphodiesterase Inhibitors : Some synthesized compounds are evaluated as phosphodiesterase inhibitors, showcasing potential in treating conditions associated with cyclic nucleotide signaling. This illustrates the chemical's relevance in developing therapeutics targeting specific molecular pathways (Raboisson et al., 2003).

  • Enzymatic Activity Modulation : The synthesis of novel heterocyclic compounds aims at modulating enzymatic activity, such as cyclooxygenase inhibition, which is important in developing anti-inflammatory and analgesic agents. This area of research highlights the compound's potential application in managing pain and inflammation (Abu‐Hashem et al., 2020).

properties

IUPAC Name

8-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3/c1-2-30-17-9-7-16(8-10-17)26-11-12-27-20(29)18(24-25-21(26)27)19(28)23-13-14-3-5-15(22)6-4-14/h3-10H,2,11-13H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKAFZYDFUFUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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